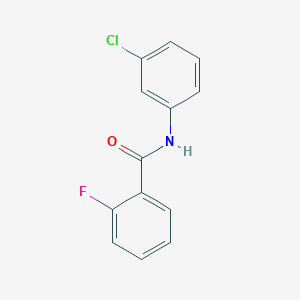
N-(3-chlorophenyl)-2-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(3-chlorophenyl)-2-fluorobenzamide” is likely to be a derivative of benzamide. Benzamides are a class of compounds containing a benzene ring and an amide group . They have various applications in medicinal chemistry and drug design .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, similar compounds are often synthesized through reactions involving amine derivatives and carboxylic acids or their derivatives .Chemical Reactions Analysis
The chemical reactivity of “this compound” would depend on its specific structure. Benzamides, in general, can undergo various reactions such as hydrolysis, reduction, and reactions with Grignard reagents .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. For instance, similar compounds like “N-(3-chlorophenyl)ethoxycarbothioamide” have been reported to be white powders .Aplicaciones Científicas De Investigación
Environmental Applications and Impacts
N-(3-chlorophenyl)-2-fluorobenzamide is related to chlorophenols (CP), a group of chemicals that were once widely used and are now recognized for their environmental persistence and potential for forming dioxins. CPs, including derivatives like this compound, are studied for their behavior in processes like Municipal Solid Waste Incineration (MSWI). These compounds are noted for being precursors to dioxins and other pollutants during chemical and thermal processes. The presence of CPs and their derivatives in the environment is a concern due to their potential for incomplete combustion and subsequent formation of highly toxic compounds like polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs) (Peng et al., 2016).
Advanced Material Science and Organic Synthesis
In the realm of material science, compounds similar to this compound are used in advanced applications, such as in the development of phosphorescent materials for organic light-emitting diodes (OLEDs). These materials play a crucial role in improving the efficiency and color purity of OLEDs, essential components in modern display and lighting technologies. The research in this domain focuses on manipulating ligand-centered pi-pi* electronic transitions, allowing tuning of emission wavelengths across the visible spectrum (Chi & Chou, 2010).
Environmental Monitoring and Safety
Chlorophenols and their derivatives, closely related to this compound, are monitored for their presence in various environmental matrices due to their potential toxicity and environmental persistence. These compounds, including their halogenated by-products, are found in water, soil, sediments, and even biota, raising concerns about their ecological impact and human exposure. The research also emphasizes the need for further understanding of their toxicity, especially due to their endocrine-disrupting capabilities and potential long-term effects on aquatic ecosystems (Haman et al., 2015).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFNO/c14-9-4-3-5-10(8-9)16-13(17)11-6-1-2-7-12(11)15/h1-8H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACCUIVLHACNVHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
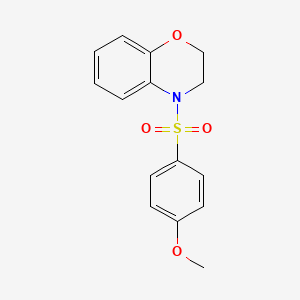

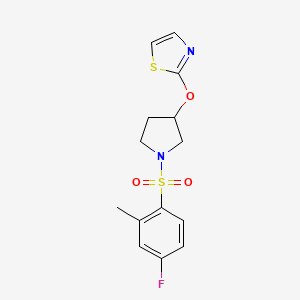
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-phenoxypropanamide](/img/structure/B2461740.png)
![(E)-3-(2-methoxyphenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile](/img/structure/B2461741.png)
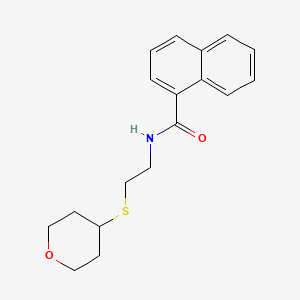
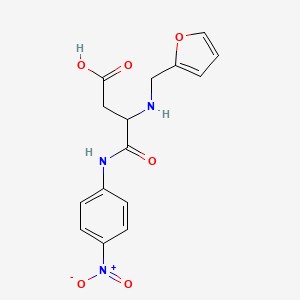
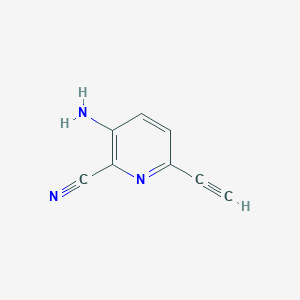
![5-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride](/img/structure/B2461749.png)
![3-(4-Chlorophenyl)-7-(4-(2-(3-methoxyphenoxy)ethyl)piperazin-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2461751.png)
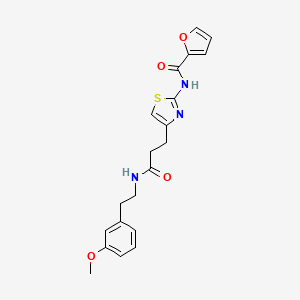
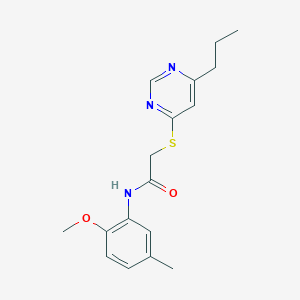
![N-[[4-(3-chlorophenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2461757.png)

